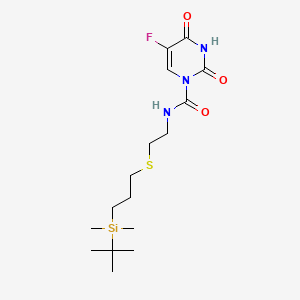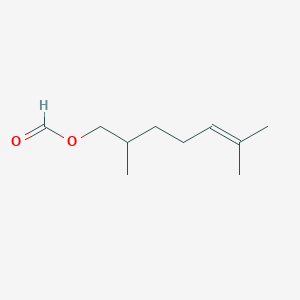
2,6-Dimethylheptenyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylheptenyl formate, also known by its unique identifier SE6UX9PQ3U, is an organic compound with the molecular formula C10H18O2 . It is a formate ester derived from 2,6-dimethylhepten-1-ol. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylheptenyl formate typically involves the esterification of 2,6-dimethylhepten-1-ol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:
2,6-Dimethylhepten-1-ol+Formic Acid→2,6-Dimethylheptenyl Formate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylheptenyl formate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,6-dimethylhepten-1-ol and formic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2,6-Dimethylhepten-1-ol and formic acid.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2,6-Dimethylheptenyl formate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-dimethylheptenyl formate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of 2,6-dimethylhepten-1-ol and formic acid. These products can further participate in various biochemical pathways, influencing cellular processes and functions.
Comparación Con Compuestos Similares
2,6-Dimethylheptenyl formate can be compared with other similar compounds, such as:
2,6-Dimethylhepten-1-ol: The alcohol precursor used in its synthesis.
Formic Acid Esters: Other esters derived from formic acid, which may have similar chemical properties but different biological activities.
Alkyl Formates: A class of compounds with varying alkyl groups, influencing their reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
2119671-25-7 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2,6-dimethylhept-5-enyl formate |
InChI |
InChI=1S/C10H18O2/c1-9(2)5-4-6-10(3)7-12-8-11/h5,8,10H,4,6-7H2,1-3H3 |
Clave InChI |
ULJVYVNXXPACGD-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)COC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



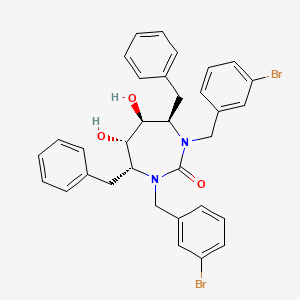

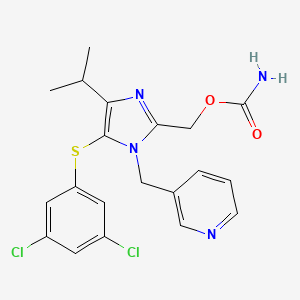
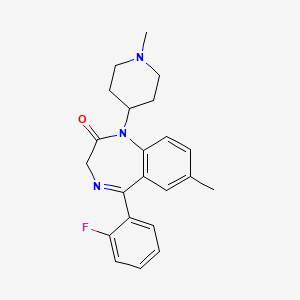
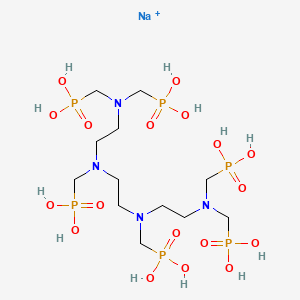
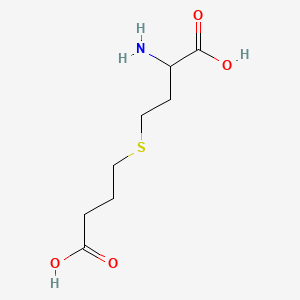
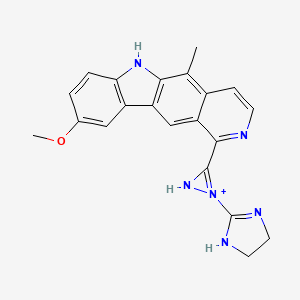
![6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione]](/img/structure/B12701827.png)
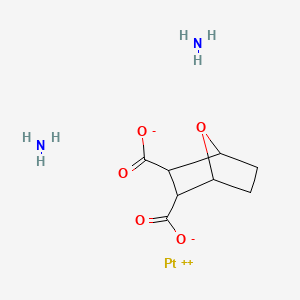
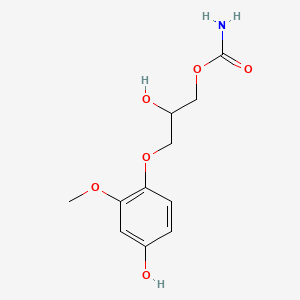
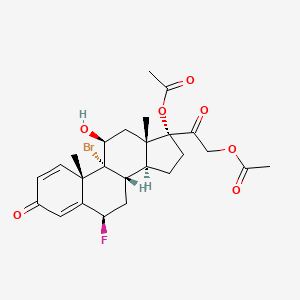
![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)
